1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions. One common method includes the condensation of appropriate precursors followed by cyclization and functionalization steps. For instance, the reaction of a trifluoromethyl pyridine derivative with an isopropyl-substituted hydrazine can yield the desired compound .
Industrial Production Methods: Industrial production methods often employ scalable reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, essential for constructing the pyrazolo[4,3-c]pyridine framework.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure.
1-Isopropyl-3-(3-trifluoromethyl-phenyl)-urea: Another compound with a trifluoromethyl group but with a different functional group arrangement.
Uniqueness: 1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific pyrazolo[4,3-c]pyridine core combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14F3N3 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C10H14F3N3/c1-6(2)16-8-3-4-14-5-7(8)9(15-16)10(11,12)13/h6,14H,3-5H2,1-2H3 |
InChI Key |
AYRDAFUGDZFUML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CNCC2)C(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.